molecular formula C14H17ClN4O B1417780 1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine CAS No. 1000933-05-0

1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine

Cat. No.: B1417780
CAS No.: 1000933-05-0
M. Wt: 292.76 g/mol
InChI Key: HBWOWMZZTRGUAG-UHFFFAOYSA-N
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Description

1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine is a compound that belongs to the class of piperazine derivatives It features a piperazine ring substituted with a 1,2,4-oxadiazole moiety and a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Substitution with the piperazine ring: The oxadiazole intermediate is then reacted with a suitable piperazine derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction may lead to the formation of reduced piperazine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine is unique due to the presence of both the oxadiazole and piperazine rings, which confer distinct chemical and biological properties. The combination of these two moieties can result in enhanced bioactivity and specificity for certain molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-(1-piperazin-1-ylethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O/c1-10(19-8-6-16-7-9-19)14-17-13(18-20-14)11-2-4-12(15)5-3-11/h2-5,10,16H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWOWMZZTRGUAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=C(C=C2)Cl)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine

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